Lipophilicity Differentiation: (R)-1-(2-Propoxyphenyl)propan-1-amine (XLogP3 2.6) vs. 1-(2-Methoxyphenyl)propan-1-amine (XLogP3 1.7) — Impact on CNS Permeability Predictions
The target compound (R)-1-(2-propoxyphenyl)propan-1-amine, with its racemate's computed XLogP3 of 2.6, exhibits substantially higher lipophilicity than its methoxy analog 1-(2-methoxyphenyl)propan-1-amine (XLogP3-AA = 1.7) [1][2]. The ΔXLogP of 0.9 represents an approximately 8-fold difference in octanol/water partition coefficient. This places the propoxy compound within the CNS-permissive lipophilicity range (logP 1.5–3.5) associated with optimal passive blood-brain barrier permeation, whereas the methoxy analog falls at the lower boundary [3]. The additional two methylene units in the propoxy chain thus provide meaningful differentiation for CNS-targeted programs where insufficient lipophilicity can limit brain exposure.
| Evidence Dimension | Lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (racemate, representing both enantiomers) |
| Comparator Or Baseline | 1-(2-Methoxyphenyl)propan-1-amine: XLogP3-AA = 1.7 |
| Quantified Difference | ΔXLogP ≈ 0.9 (approximately 8-fold higher partition coefficient for the propoxy compound) |
| Conditions | Predicted/computed values from PubChem (XLogP3-AA algorithm) and Kuujia (XLogP3). Both are computational estimates; experimentally measured logP values are not available for either compound in the peer-reviewed literature. |
Why This Matters
For CNS-targeted medicinal chemistry programs, a logP difference of 0.9 units can be the deciding factor between a compound that achieves therapeutically relevant brain concentrations and one that does not — making the propoxy analog the more appropriate choice when passive CNS penetration is desired.
- [1] Kuujia.com. 1-(2-Propoxyphenyl)propan-1-amine (CAS 954250-20-5) — Computed Properties: XLogP3 = 2.6. Accessed 2026. View Source
- [2] PubChem (NIH). (S)-1-(2-Methoxyphenyl)propan-1-amine — Computed Properties: XLogP3-AA = 1.7. Accessed 2026. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
